molecular formula C21H28N2O3S B2426061 N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide CAS No. 946338-90-5

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide

Cat. No.: B2426061
CAS No.: 946338-90-5
M. Wt: 388.53
InChI Key: VVZDBHSFJMFFKD-UHFFFAOYSA-N
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Description

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide ( 946338-90-5) is a synthetic organic compound with a molecular formula of C21H28N2O3S and a molecular weight of 388.53 g/mol . This adamantane-carboxamide derivative features a unique molecular architecture combining a rigid adamantane cage structure with a 1,1-dioxo-1λ⁶,2-thiazolidine heterocycle, creating a sophisticated scaffold for chemical biology and medicinal chemistry research . The compound is offered in high purity (90%+) and is available in various quantities to support research needs . This compound belongs to the thiazolidine derivative family, a class of five-membered heterocyclic structures containing nitrogen and sulfur atoms that demonstrate diverse biological properties . The 1,1-dioxo moiety indicates a sulfone group in the thiazolidine ring, which may influence the compound's electronic properties and binding characteristics. The adamantane group provides a rigid, hydrophobic scaffold known to enhance metabolic stability and membrane permeability in bioactive compounds, while the carboxamide linker serves as a hydrogen bond donor/acceptor, potentially facilitating specific molecular recognition events . Researchers investigating thiazolidine-based compounds have documented their broad pharmacological potential, including antioxidant, anticancer, antimicrobial, and anti-inflammatory activities, making this structural class particularly valuable for probe development and mechanism of action studies . The specific biological profile of this compound remains to be fully characterized, presenting opportunities for novel discovery in academic and industrial research settings. Compounds with similar structural features have shown promise in molecular docking studies and have been evaluated for their drug-likeness according to Lipinski's Rule of Five, suggesting potential as leads for pharmaceutical development . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human consumption use. Researchers should handle this compound using appropriate safety precautions and laboratory practices.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-14-3-4-18(23-5-2-6-27(23,25)26)10-19(14)22-20(24)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZDBHSFJMFFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with a carboxamide group through a series of reactions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of modified compounds.

Scientific Research Applications

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide
  • N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide is unique due to its adamantane core, which imparts specific structural and functional properties. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Biological Activity

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide is a complex organic compound that integrates a thiazolidine moiety with an adamantane structure. This combination is hypothesized to confer unique biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

The compound features:

  • Thiazolidine Ring : Known for its role in various pharmacological activities.
  • Adamantane Core : Associated with antiviral properties.
  • Functional Groups : Including a carboxamide linkage which is pivotal for biological interactions.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₉H₁₆N₂O₃S
Molecular Weight366.4 g/mol
CAS Number1211854-96-4

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Thiazolidine Ring : Reacting suitable amines with thioamides under oxidative conditions.
  • Coupling with Adamantane : Using coupling reagents like EDCI and HOBt to form the amide bond.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazolidine rings have shown effectiveness against various bacterial strains:

CompoundActivity AgainstEC50 (μg/ml)
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas axonopodis pv. citri22
This compoundCandida albicansTBD

The antibacterial bioassay results suggest that compounds with similar structures can outperform traditional antibiotics in specific contexts .

Anticancer Activity

The potential anticancer activity of adamantane derivatives has been documented extensively. Compounds related to N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]adamantane have been tested against various cancer cell lines:

Cell LineCompound TestedIC50 (μM)
Hep3BThis compoundTBD
HeLaSimilar derivativesTBD
A549Similar derivativesTBD

Preliminary results indicate that these compounds can inhibit cell proliferation significantly .

Case Studies

Several case studies have highlighted the biological efficacy of thiazolidine-containing compounds:

  • Study on Antimicrobial Properties : A comparative study showed that thiazolidine derivatives exhibited lower MIC values against Staphylococcus aureus compared to standard antibiotics.
  • Anticancer Screening : Research involving thiazolidine derivatives indicated promising results in reducing tumor size in animal models when combined with chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the key steps and conditions for synthesizing N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide?

  • Methodology :

  • Thiazolidinone ring formation : React 2-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)acetic acid (CAS 63459-24-5) with appropriate reagents under basic conditions to form the thiazolidinone moiety .
  • Adamantane coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the adamantane-1-carboxylic acid to the aromatic amine group, ensuring pH control (6.5–7.5) in DMF or DMSO .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., acetonitrile) to achieve >95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify adamantane C-H signals (δ 1.6–2.1 ppm) and aromatic/thiazolidinone protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, use SHELX programs (e.g., SHELXL) to resolve bond angles and confirm stereochemistry .

Q. What preliminary assays are used to assess biological activity?

  • Screening protocols :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values; use non-cancerous cells (e.g., HEK-293) for selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Experimental design :

  • Solvent screening : Compare DMSO, DMF, and acetonitrile for coupling efficiency; DMF typically offers higher yields (~75%) due to better solubility of adamantane intermediates .
  • Temperature control : Optimize thiazolidinone cyclization at 80–100°C to minimize side products (e.g., sulfone overoxidation) .
  • Catalyst selection : Use Pd/C or CuI for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

Q. How are contradictions in spectral data resolved (e.g., unexpected NMR peaks)?

  • Troubleshooting strategies :

  • Dynamic NMR : Identify rotational isomers in thiazolidinone rings causing split peaks; analyze variable-temperature NMR to confirm .
  • 2D-COSY/HSQC : Resolve overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .
  • Isotopic labeling : Synthesize deuterated analogs to trace protonation sites in complex spectra .

Q. What mechanistic studies elucidate the compound’s biological targets?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, focusing on adamantane’s hydrophobic binding .
  • Kinetic assays : Measure enzyme inhibition (e.g., % inhibition of β-lactamase at 10 µM) using fluorogenic substrates .
  • siRNA knockdown : Validate target pathways (e.g., NF-κB) in cancer cells to correlate activity with gene expression .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability profiling :

  • Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates suitability for storage) .
  • pH stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC (e.g., >90% intact at pH 7.4) .
  • Light sensitivity : Conduct ICH Q1B photostability testing; use amber vials if degradation exceeds 5% .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Modeling tools :

  • QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial IC₅₀ .
  • MD simulations : Simulate adamantane’s membrane permeability (e.g., >50% higher than non-adamantane analogs) using GROMACS .

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